[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid
Description
[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid (CAS No. 1287753-43-8, molecular formula C₁₀H₁₁BN₂O₂, molecular weight 202.02 g/mol) is a boronic acid derivative featuring a pyrazole ring substituted at the phenyl group’s 2-position and a methyl group at the 4-position. This structural motif combines the electron-deficient nature of the boronic acid moiety with the π-conjugated pyrazole ring, making it a versatile intermediate in organic synthesis and catalysis.
Properties
IUPAC Name |
(4-methyl-2-pyrazol-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-4-9(11(14)15)10(7-8)13-6-2-5-12-13/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQHIWBRDBMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)N2C=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 4-bromo-2-(1H-pyrazol-1-yl)toluene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: While less common, [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid can undergo oxidation to form corresponding boronic esters or acids.
Common Reagents and Conditions:
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Ligands: Triphenylphosphine, 1,1’-bis(diphenylphosphino)ferrocene (dppf).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential drug candidates.
Industry:
Mechanism of Action
The primary mechanism of action for [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium species .
Comparison with Similar Compounds
The reactivity, stability, and functional utility of boronic acids are highly dependent on substituent effects. Below, [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid is compared to structurally analogous compounds based on electronic properties, catalytic performance, and biological activity.
Structural Analogs with Pyrazole Moieties
Key Observations :
- Pyrazole ring substitution (e.g., 1-methyl vs. 1-phenyl) influences steric bulk, affecting cross-coupling reactivity .
Boronic Acids with Diverse Aryl Substituents
Key Observations :
- Compared to p-tolylboronic acid (σₚ = -0.17), the methyl group in the 4-position of the title compound may similarly donate electrons but with added steric effects from the pyrazole ring .
Reactivity in Catalytic and Functionalization Reactions
- Suzuki-Miyaura Cross-Coupling: Ortho-substituted phenyl boronic acids (e.g., 2-Me, 2-Cl) show reduced reactivity due to steric hindrance, while para-substituted analogs (e.g., 4-F) perform better . The title compound’s pyrazole ring at the 2-position may similarly hinder coupling efficiency compared to monosubstituted boronic acids.
- H₂O₂-Responsive Cleavage :
- Phenyl boronic esters (e.g., QCy-BA) undergo H₂O₂-triggered cleavage to release active probes. The stability of this compound under oxidative conditions remains unexplored but could differ due to substituent effects .
Biological Activity
[4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid is a boronic acid derivative that has garnered significant attention in various fields of research, particularly in drug development, biochemical research, and chemical synthesis. This compound's unique structure allows it to participate in diverse biological activities, making it a valuable tool in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring substituted with a 4-methyl-1H-pyrazole moiety. This dual functionality enhances its reactivity and ability to form stable complexes with biomolecules.
1. Drug Development
This compound is employed as an intermediate in the synthesis of pharmaceuticals, particularly for targeted cancer therapies. Its boronic acid group allows for the formation of stable complexes with diols, which can enhance the efficacy of drug candidates by improving their pharmacokinetic properties .
2. Enzyme Inhibition
Research indicates that pyrazole derivatives, including this compound, can act as enzyme inhibitors. For instance, they have been shown to interact with various biological targets, leading to anti-inflammatory and antitumor effects. The mechanism often involves reversible covalent bonding with specific enzymes, disrupting their activity.
3. Antimicrobial Properties
Compounds containing the pyrazole structure have demonstrated a range of biological activities, including antibacterial and antifungal effects. Studies suggest that these compounds can inhibit the growth of various pathogens by disrupting cellular processes .
4. Sensor Development
The ability of this compound to form stable complexes makes it suitable for developing chemical sensors. These sensors can detect specific ions or molecules, aiding in environmental monitoring and safety applications .
Case Study 1: Antitumor Activity
A study evaluated the antitumor potential of pyrazole derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Interaction Studies
In biochemical research, this compound was used to investigate enzyme activities. The compound effectively inhibited specific enzymes involved in metabolic pathways, demonstrating its utility in understanding complex biochemical interactions .
Applications in Chemical Synthesis
This compound plays a crucial role in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its ability to form stable intermediates facilitates the construction of complex organic molecules, which is essential in materials science and organic electronics .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Drug Development | Intermediate for cancer therapies; enhances drug efficacy through stable biomolecule complexes. |
| Enzyme Inhibition | Acts as an enzyme inhibitor; disrupts activity via reversible covalent bonding. |
| Antimicrobial Properties | Exhibits antibacterial and antifungal effects; inhibits growth of pathogens. |
| Sensor Development | Used in chemical sensors for detecting specific ions/molecules; aids environmental monitoring. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to couple boronic acids with halogenated aromatic precursors. Functionalization of the pyrazole ring may involve regioselective substitution or condensation reactions. Key steps include protecting group strategies for boronic acids and purification via recrystallization or chromatography .
Q. Which analytical techniques are recommended for quantifying trace impurities in this compound?
- LC-MS/MS is widely used for detecting boronic acid impurities at sub-ppm levels. Method validation should follow ICH guidelines, including parameters like limit of detection (LOD: ~0.1 ppm), limit of quantification (LOQ: ~0.3 ppm), and specificity testing against structurally similar analogs (e.g., methyl phenyl boronic acid) .
Q. How is the crystal structure of this compound determined, and which software tools are essential for refinement?
- Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL (for refinement) and WinGX/ORTEP (for visualization) is standard. Key refinements involve anisotropic displacement parameters and hydrogen bonding analysis. SHELXL’s latest features, such as constraints for disordered moieties, improve accuracy in modeling the pyrazole-boronic acid framework .
Advanced Research Questions
Q. What experimental strategies can elucidate the oxidative stability of this compound under physiological conditions?
- Monitor oxidation kinetics using hydrogen peroxide (H₂O₂) and track conversion to phenolic derivatives via ¹H NMR or UV-vis spectroscopy. Comparative studies with pinacol esters or free boronic acids reveal hydrolysis-independent oxidation pathways. Affinity assays (e.g., alizarin red S) rank diol-boronic acid interactions to predict stability .
Q. How does the pyrazole substituent influence boronate ester formation kinetics compared to simpler aryl boronic acids?
- The pyrazole’s electron-withdrawing nature lowers the boronic acid’s pKa, accelerating esterification with diols (e.g., glucose). Kinetic studies using stopped-flow spectroscopy or pH-dependent NMR can quantify rate constants. Computational modeling (DFT) further elucidates transition states and steric effects from the methyl group .
Q. What methodologies resolve contradictions in reported biological activity data for boronic acid derivatives?
- Systematic meta-analysis of clogP, ROS reactivity, and diol affinity (from ARS assays) identifies confounding variables. For example, discrepancies in cytotoxicity may arise from differential cellular uptake or hydrolysis rates. Redesign experiments using isotopically labeled analogs (e.g., ¹¹B NMR) to track intracellular speciation .
Q. How can computational tools predict mutagenicity risks associated with this compound?
- Use in silico platforms (e.g., Derek Nexus) to assess structural alerts for DNA adduct formation. Validate predictions with Ames tests or LC-MS/MS monitoring of genotoxic impurities (e.g., 3,5-dimethoxyphenyl boronic acid) during synthesis .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
